molecular formula C21H26N4O3 B5403745 1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-4-(PYRROLIDIN-1-YL)BUTANE-1,4-DIONE

1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-4-(PYRROLIDIN-1-YL)BUTANE-1,4-DIONE

Cat. No.: B5403745
M. Wt: 382.5 g/mol
InChI Key: SSFYCRRPRDFVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione typically involves the condensation of piperazine-2,6-dione derivatives with 1H-indole-2-carboxylic acid under microwave irradiation. This method provides high yields and is efficient .

Industrial Production Methods

the use of microwave irradiation for the synthesis of piperazine-2,6-dione derivatives suggests that similar techniques could be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione is unique due to the combination of the indole, piperazine, and pyrrolidine moieties in a single molecule.

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-pyrrolidin-1-ylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-19(23-9-3-4-10-23)7-8-20(27)24-11-13-25(14-12-24)21(28)18-15-16-5-1-2-6-17(16)22-18/h1-2,5-6,15,22H,3-4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFYCRRPRDFVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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